Cas no 1820579-76-7 (2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)-)

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)- structure
1820579-76-7 structure
Product Name:2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)-
CAS No:1820579-76-7
MF:C10H13NO
MW:163.216322660446
MDL:MFCD30260588
CID:5172208
PubChem ID:93106101
Update Time:2025-07-01

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)-
    • MDL: MFCD30260588
    • Inchi: 1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9+/m1/s1
    • InChI Key: OWEKBOJBEVPIBC-APPZFPTMSA-N
    • SMILES: [C@H]1(C)OC2=CC=CC=C2[C@@H](N)C1

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2Ų

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)- Pricemore >>

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Additional information on 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)-

Compound CAS No. 1820579-76-7: 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)-

The compound with CAS No. 1820579-76-7, known as 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-methyl-, (2R,4S)-, is a structurally complex organic molecule belonging to the benzopyran class of compounds. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule's structure consists of a benzopyran framework with a methyl group and an amine substituent, arranged in a specific stereochemical configuration that imparts unique reactivity and functionality.

Recent studies have highlighted the importance of this compound in the realm of drug discovery and development. Its structural features make it a promising candidate for exploring interactions with biological targets such as enzymes and receptors. The stereochemistry of the compound, specifically the (2R,4S) configuration, plays a crucial role in determining its pharmacokinetic properties and bioavailability. Researchers have utilized advanced computational methods to model the compound's interactions with potential therapeutic targets, providing valuable insights into its potential as a lead compound for drug development.

In terms of synthesis, the compound is typically prepared through multi-step organic reactions involving strategic functional group transformations. The synthesis pathway often involves the use of chiral catalysts to achieve the desired stereochemical outcome. Recent advancements in asymmetric catalysis have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible. The compound's physical properties, including its solubility and stability under various conditions, have been thoroughly characterized to ensure its suitability for different applications.

The compound's application extends beyond pharmaceuticals. Its unique electronic properties make it a valuable component in materials science research. For instance, studies have explored its potential as an intermediate in the synthesis of advanced materials such as organic semiconductors and functional polymers. The ability to tune its electronic properties through structural modifications has opened new avenues for its use in optoelectronic devices.

From an environmental perspective, researchers have also investigated the biodegradation pathways of this compound to assess its environmental impact. Understanding its fate in natural systems is crucial for ensuring sustainable practices in its production and use. Recent findings suggest that the compound undergoes efficient microbial degradation under aerobic conditions, reducing concerns about long-term environmental persistence.

In conclusion, CAS No. 1820579-76-7 represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its stereochemical specificity and unique chemical properties continue to drive innovative research efforts aimed at unlocking its full potential. As advancements in synthetic methodologies and computational modeling techniques progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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